2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine
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Overview
Description
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl and chloro substituents attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 4-chloro-3-(trifluoromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms in the pyrimidine ring with the phenoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The pyrimidine core can interact with nucleic acids and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzotrifluoride
- Trifluoromethylpyridines
- Other substituted pyrimidines
Uniqueness
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine is unique due to its combination of multiple trifluoromethyl and chloro substituents, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2,4,6-tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H10Cl3F9N2O3/c26-17-4-1-11(7-14(17)23(29,30)31)40-20-10-21(41-12-2-5-18(27)15(8-12)24(32,33)34)39-22(38-20)42-13-3-6-19(28)16(9-13)25(35,36)37/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVVKSKSNENBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)Cl)C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H10Cl3F9N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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